

4-Ethoxy-3-nitropyridine: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: **4-Ethoxy-3-nitropyridine**

Cat. No.: **B157411**

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CAS Number: 1796-84-5 Molecular Formula: C₇H₈N₂O₃ Synonyms: 3-Nitro-4-ethoxypyridine

This technical guide provides an in-depth overview of **4-Ethoxy-3-nitropyridine**, a key heterocyclic intermediate in organic and medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed information on its properties, synthesis, reactivity, and applications.

Physicochemical Properties

4-Ethoxy-3-nitropyridine is a white to light orange crystalline solid.^{[1][2]} Its key physicochemical properties are summarized in the table below, providing essential data for experimental design and application.

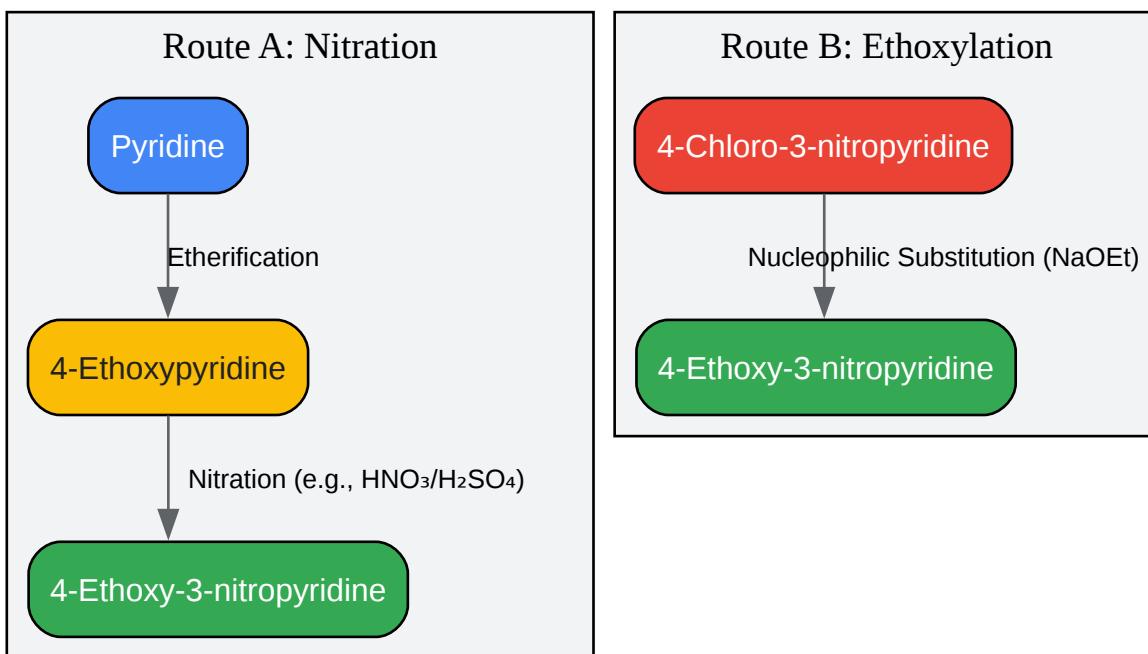
Property	Value	Source
Molecular Weight	168.15 g/mol	[3][4]
Melting Point	95-97 °C	[1]
Boiling Point	310 °C	[1]
Density	1.26 g/cm³	[1]
pKa	2.50 ± 0.18 (Predicted)	[2]
Solubility	Slightly soluble in water; Soluble in methanol and dichloromethane.	[1][2]
Appearance	White to light orange crystalline solid/powder.	[1][2]
Storage	Store at room temperature under an inert atmosphere (e.g., Nitrogen).	[2][4]

Synthesis and Manufacturing

The synthesis of **4-Ethoxy-3-nitropyridine** is primarily achieved through two main routes: the nitration of an ethoxypyridine precursor or the ethoxylation of a nitropyridine derivative. These methods leverage the electronic properties of the pyridine ring, which is activated towards certain substitutions.

Synthetic Pathways

The preparation of **4-Ethoxy-3-nitropyridine** can be approached from different starting materials. One common method involves the etherification of a corresponding hydroxypyridine followed by nitration.[1] Another approach is the nucleophilic substitution of a suitable leaving group on the pyridine ring with ethoxide. The general synthetic logic is outlined in the diagram below.



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Caption: General synthetic routes to **4-Ethoxy-3-nitropyridine**.

Experimental Protocol: Nitration of 4-Ethoxypyridine

This protocol is a representative procedure for the synthesis of **4-Ethoxy-3-nitropyridine** based on established methods for nitrating pyridine derivatives.^[5]

Materials:

- 4-Ethoxypyridine
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Fuming Nitric Acid (HNO_3 , >90%)
- Crushed Ice
- Ammonium Hydroxide solution or Sodium Hydroxide solution (for neutralization)
- Distilled Water

- Three-necked round-bottom flask, magnetic stirrer, dropping funnel, thermometer, ice bath

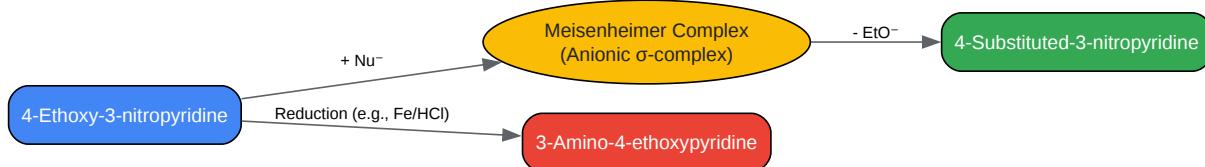
Procedure:

- Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
- Substrate Addition: Cool the sulfuric acid to 0°C using an ice bath. Slowly add 4-Ethoxypyridine to the stirred sulfuric acid, ensuring the temperature is maintained below 10°C.
- Nitration: Once the substrate is fully dissolved and the solution is cooled, add fuming nitric acid dropwise via the dropping funnel. The rate of addition should be controlled to keep the internal temperature between 0-10°C.[6]
- Reaction Progression: After the addition is complete, continue stirring the mixture at 0-10°C for several hours. The reaction may then be allowed to warm to room temperature and stirred overnight to ensure completion.[6]
- Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This will precipitate the product.
- Neutralization and Isolation: Slowly neutralize the acidic solution with a base (e.g., ammonium hydroxide) until the pH is approximately 7.[6] Collect the resulting precipitate by vacuum filtration.
- Purification: Wash the crude product thoroughly with cold water to remove residual acids and salts. The product can be further purified by recrystallization from a suitable solvent like ethanol.

Chemical Reactivity and Mechanisms

The reactivity of **4-Ethoxy-3-nitropyridine** is dominated by the electron-withdrawing nature of the nitro group and the pyridine ring nitrogen. This makes the pyridine ring susceptible to nucleophilic aromatic substitution, particularly at positions activated by the nitro group.

The nitro group itself can be a target for reduction or displacement. For instance, the nitro group in 4-nitropyridine-N-oxide, a related compound, is readily replaced by various nucleophiles.[7][8] This suggests that the ethoxy group at position 4 further activates the 3-nitro group for displacement or transformation. A key reaction is the conversion to 4-amino-3-nitropyridine, which serves as a precursor for other functionalized pyridines.[6]



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Caption: Key reactivity pathways for **4-Ethoxy-3-nitropyridine**.

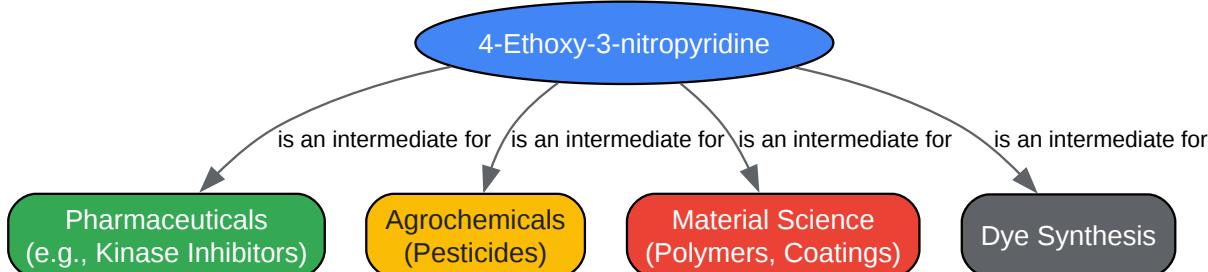
Applications in Research and Development

4-Ethoxy-3-nitropyridine is a valuable building block in several scientific and industrial fields due to its versatile chemical handles.[1][9] Its primary role is as a synthetic intermediate.

Key Application Areas:

- **Pharmaceutical Development:** It serves as a crucial intermediate in the synthesis of complex, biologically active molecules.[9] The nitropyridine scaffold is a "privileged structural motif" in drug design, and derivatives have shown potential as anticancer, antiviral, and anti-neurodegenerative agents.[10] For example, it is a precursor for compounds like N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide, a selective Met kinase inhibitor that has entered clinical trials.[11]
- **Agrochemicals:** The compound is used in the development of novel pesticides and crop protection agents.[9]
- **Materials Science:** It is incorporated into the formulation of specialized polymers and coatings to enhance durability and environmental resistance.[9]

- Dye Synthesis: It is an intermediate in the production of various dyes.[1]



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Caption: Application areas of **4-Ethoxy-3-nitropyridine**.

Experimental Protocol: Synthesis of 3-Nitro-4-aminopyridine

This protocol details a reaction where **4-Ethoxy-3-nitropyridine** is a starting material, demonstrating its utility as a synthetic intermediate.[6]

Materials:

- **4-Ethoxy-3-nitropyridine** (1.0 g, 5.95 mmol)
- Ammonium acetate (5.0 g, 65 mmol)
- Round bottom flask, reflux condenser, magnetic stirrer, oil bath
- Water
- Phosphorus pentoxide (for drying)

Procedure:

- Reaction Setup: Charge a 25 ml round bottom flask with **4-Ethoxy-3-nitropyridine** and ammonium acetate.

- Heating: Heat the reaction mixture in an oil bath to 120°C. The mixture should become a homogeneous liquid.
- Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with a 10:1 ethyl acetate:triethylamine solvent system.
- Workup: After approximately 2.5 hours, cool the reaction mixture and pour it into water.
- Isolation: Collect the yellow precipitate by filtration, wash it with water, and dry it in a vacuum oven at 60°C over phosphorus pentoxide. This yields 3-nitro-4-aminopyridine.[6]

Safety and Handling

4-Ethoxy-3-nitropyridine is an organic compound that requires careful handling.[1]

- Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[3]
- Precautions: Avoid direct contact with skin and eyes.[1] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and protective clothing.[1] Operations should be conducted in a well-ventilated area or fume hood to avoid inhaling powder or vapor.[1]
- Storage: Keep the container sealed and store away from fire and oxidants.[1]

This guide is intended for informational purposes only and should not be used as a substitute for a comprehensive safety assessment before use. Always consult the relevant Safety Data Sheet (SDS).

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